molecular formula C16H22Sn B14311408 Triethyl(naphthalen-1-yl)stannane CAS No. 116159-67-2

Triethyl(naphthalen-1-yl)stannane

Cat. No.: B14311408
CAS No.: 116159-67-2
M. Wt: 333.1 g/mol
InChI Key: IKQDHURUHIJUBM-UHFFFAOYSA-N
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Description

Triethyl(naphthalen-1-yl)stannane is an organotin compound of significant interest in synthetic and medicinal chemistry research. This reagent features a naphthalene ring system bonded to a triethylstannyl group, making it a valuable building block for cross-coupling reactions, such as the Stille reaction, which is a powerful method for carbon-carbon bond formation in complex molecule synthesis . Organotin compounds like this serve as versatile intermediates in organic synthesis, where they can act as cross-coupling partners . The naphthalene moiety provides a bulky, aromatic framework that can be essential for constructing specific molecular architectures, particularly in the exploration of new chemical space for drug discovery and materials science . Researchers utilize such compounds in the development of biologically active molecules and as key precursors in catalytic processes . This product is intended for research purposes as a chemical reagent and is strictly for non-human, non-veterinary research use only. Not for diagnostic or therapeutic applications.

Properties

CAS No.

116159-67-2

Molecular Formula

C16H22Sn

Molecular Weight

333.1 g/mol

IUPAC Name

triethyl(naphthalen-1-yl)stannane

InChI

InChI=1S/C10H7.3C2H5.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-7H;3*1H2,2H3;

InChI Key

IKQDHURUHIJUBM-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for Triethyl Naphthalen 1 Yl Stannane and Analogous Naphthylstannanes

Fundamental Approaches to Organotin Synthesis

The most traditional and widely employed methods for the synthesis of organotin compounds involve the reaction of a tin electrophile with a potent organometallic nucleophile. These reactions are fundamental to the construction of the C-Sn bond.

Utilization of Tin Precursors with Organometallic Reagents

Organolithium and Grignard reagents are the most common organometallic nucleophiles used for the synthesis of organostannanes. adichemistry.comchemguide.co.uk These highly reactive species readily attack the electrophilic tin center of a tin halide, leading to the displacement of the halide and the formation of a new carbon-tin bond.

For the synthesis of triethyl(naphthalen-1-yl)stannane, a plausible route involves the preparation of 1-naphthyllithium or 1-naphthylmagnesium bromide, followed by its reaction with triethyltin (B1234975) chloride. The 1-naphthyl organometallic species can be generated from 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133).

Reaction Scheme:

Formation of the Organometallic Reagent:

Using Lithium: 1-Bromonaphthalene + 2 Li → 1-Naphthyllithium + LiBr

Using Magnesium: 1-Bromonaphthalene + Mg → 1-Naphthylmagnesium bromide

Reaction with Triethyltin Chloride:

1-Naphthyllithium + (CH₃CH₂)₃SnCl → this compound + LiCl

1-Naphthylmagnesium bromide + (CH₃CH₂)₃SnCl → this compound + MgBrCl

The choice between organolithium and Grignard reagents can depend on factors such as the availability of starting materials and the desired reaction conditions. libretexts.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. adichemistry.com

Organometallic ReagentPrecursorTin ReagentProduct
1-Naphthyllithium1-BromonaphthaleneTriethyltin chlorideThis compound
1-Naphthylmagnesium bromide1-BromonaphthaleneTriethyltin chlorideThis compound

Alkylation of Tin(IV) Halides in Organostannane Preparation

An alternative and common approach involves the sequential alkylation of a tin(IV) halide, such as tin(IV) chloride (SnCl₄), with different organometallic reagents. To synthesize this compound using this method, one would first react SnCl₄ with three equivalents of an ethylating agent, like ethylmagnesium bromide, to form triethyltin chloride. This intermediate is then reacted with the 1-naphthyl organometallic reagent as described previously.

This stepwise approach allows for the synthesis of unsymmetrical organotin compounds with a high degree of control. The reactivity of the organometallic reagents and the stoichiometry are crucial for achieving the desired product. organic-chemistry.org

Reduction-Based Routes for Stannane (B1208499) Synthesis

Reduction methods offer an alternative pathway to organostannanes, particularly for the synthesis of organotin hydrides, which can then be converted to other organostannanes. However, direct reduction can also be applied to the synthesis of tetraorganostannanes.

Lithium Aluminum Hydride Mediated Reductions of Organotin Halides

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including organotin halides. rsc.org The reaction of an organotin halide with LiAlH₄ results in the formation of the corresponding organotin hydride. For instance, the reduction of triethyltin chloride with LiAlH₄ would yield triethyltin hydride. This hydride can then be used in subsequent reactions, such as hydrostannylation of alkynes or alkenes, to introduce the triethylstannyl group.

While LiAlH₄ is highly effective, it is also a very strong and often unselective reducing agent, necessitating careful control of reaction conditions. wisc.edusigmaaldrich.com

Application of Alternative Reducing Agents (e.g., Borohydrides)

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. organic-chemistry.org While it is commonly used for the reduction of aldehydes and ketones, its application in the reduction of organotin halides is less prevalent. However, under specific conditions, such as in the presence of certain activators or in specific solvent systems, sodium borohydride can be used to reduce organic halides. vt.eduvt.edumdma.ch Its efficacy in reducing organotin halides to the corresponding stannanes is dependent on the specific substrate and reaction conditions. Generally, the reactivity order for halide reduction is I > Br > Cl. vt.edu

Catalytic Strategies for C(aryl)–Sn Bond Formation

In recent years, catalytic methods for the formation of carbon-tin bonds have gained significant attention as they often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Palladium and copper complexes are the most widely used catalysts for these transformations. These reactions typically involve the coupling of an aryl halide or triflate with an organotin reagent.

For the synthesis of arylstannanes, a common catalytic approach is the Stille coupling, which can be adapted for the formation of the C(aryl)-Sn bond. More direct methods involve the palladium- or copper-catalyzed reaction of an aryl halide with a distannane or a tin hydride.

A cobalt-catalyzed procedure has been reported for the synthesis of various functionalized arylstannanes from the corresponding halides and tributylstannyl chloride. organic-chemistry.org Copper-catalyzed arylstannylation of arynes has also been developed as a method to construct ortho-stannylbiaryls. rsc.org Furthermore, palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids demonstrate the versatility of palladium in forming new bonds to aromatic rings, a principle that can be extended to C-Sn bond formation. nih.gov These catalytic systems often employ specific ligands to enhance the reactivity and stability of the metal catalyst. youtube.commdpi.comnih.govnih.gov

Catalyst SystemReactantsProduct Type
Cobalt catalystAryl halide, Tributylstannyl chlorideArylstannane
Copper catalystAryne, Arylstannaneortho-Stannylbiaryl
Palladium catalystAryl halide, Distannane/Tin hydrideArylstannane

Palladium-Catalyzed Cross-Coupling Reactions for Arylstannanes (e.g., Stille-type reactions)

The Stille reaction is a cornerstone of carbon-carbon bond formation and a key method for synthesizing arylstannanes. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. wikipedia.orgthermofisher.com For the synthesis of this compound, this would involve the reaction of a triethyltin reagent with a 1-substituted naphthalene (B1677914), such as 1-iodonaphthalene or 1-bromonaphthalene, in the presence of a palladium(0) catalyst. wikipedia.org

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction commences with the oxidative addition of the naphthalene halide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the naphthalene group is transferred from the tin reagent to the palladium center. The final step is reductive elimination, which yields the desired this compound and regenerates the Pd(0) catalyst. wikipedia.org

The choice of ligands, solvents, and additives can significantly influence the efficiency and selectivity of the Stille reaction. researchgate.net For instance, the use of ligands with low donicity can accelerate the reaction rate. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Arylstannanes

Catalyst/LigandSubstrate 1Substrate 2ProductReference
Pd(OAc)2/DabcoAryl BromideOrganotin ReagentArylstannane organic-chemistry.org
Pd(PPh3)4-PEG 400Aryl BromideOrganotin ReagentArylstannane organic-chemistry.org
Pd/Imidazolium SaltAryl HalideHypervalent OrganostannateArylstannane organic-chemistry.org

This table provides illustrative examples of catalyst systems used in Stille-type reactions for the synthesis of arylstannanes.

Nickel-Catalyzed Decarbonylative Stannylation Processes

An alternative catalytic approach for the synthesis of arylstannanes involves nickel-catalyzed decarbonylative stannylation. This method utilizes readily available acyl compounds, such as acyl fluorides or aromatic esters, as starting materials. nih.govrsc.org In this process, a nickel catalyst facilitates the cleavage of the carbon-acyl bond and the subsequent formation of a carbon-tin bond.

For the synthesis of a naphthylstannane, a naphthoyl halide would be reacted with a silylstannane, like Bu3Sn-SiMe3, in the presence of a nickel(II) chloride catalyst. nih.gov This reaction proceeds under ligand-free conditions, which is a significant practical advantage. nih.gov The process is believed to involve the oxidative addition of the acyl fluoride (B91410) to the nickel center, followed by decarbonylation and reaction with the silylstannane to afford the arylstannane product. nih.gov

This methodology offers a good functional-group tolerance and provides a direct route to arylstannanes from carboxylic acid derivatives. nih.govrsc.org

Radical-Mediated and Photostimulated Stannylation Reactions

Radical and photochemical methods provide alternative pathways for the formation of carbon-tin bonds, often under mild conditions and with unique selectivities.

Synthesis via Reactions with Stannyl (B1234572) Anions

Stannyl anions are highly reactive nucleophiles that can readily participate in substitution reactions with aryl halides to form arylstannanes. nih.gov The generation of these anions is a crucial step in this synthetic approach. A convenient method for preparing stannylpotassium reagents involves the reaction of a (triorganosilyl)stannane with potassium tert-butoxide (t-BuOK). nih.gov

Once generated, the stannyl anion, such as triethylstannylpotassium, can react with a 1-halonaphthalene in a transition-metal-free stannylative substitution. nih.gov This reaction is believed to proceed through a halogen-metal exchange, forming an aryl anion, which then couples with a triethyltin halide to yield this compound. nih.gov Computational studies suggest that the high reactivity of stannylpotassium reagents is due to the significant ionic character of the Sn-K bond. nih.govrsc.org

Preparation of Key Intermediates and Precursors for Naphthylstannane Synthesis (e.g., Stannylpotassium Species)

The successful synthesis of naphthylstannanes often relies on the preparation of highly reactive intermediates and precursors. As discussed in the previous section, stannylpotassium species are key reagents for the synthesis of arylstannanes via stannyl anion chemistry.

A practical and efficient method for generating stannylpotassium involves the reaction of a (triorganosilyl)stannane with potassium tert-butoxide (t-BuOK), often in the presence of a crown ether like 18-crown-6 (B118740) to sequester the potassium ion and enhance the reactivity of the stannyl anion. nih.gov For instance, treating (dimethylphenylsilyl)trimethylstannane with t-BuOK and 18-crown-6 yields the corresponding trimethylstannylpotassium complex. nih.gov This straightforward procedure provides access to highly reactive stannyl anions that can be directly used in the synthesis of a wide array of arylstannanes, including naphthylstannanes. nih.gov

Table 2: Generation of Stannylpotassium Reagents

Silylstannane PrecursorBaseAdditiveStannylpotassium ProductReference
(Dimethylphenylsilyl)trimethylstannanet-BuOK18-crown-6Me3Sn–K·18-crown-6 nih.gov

This table illustrates a general method for the preparation of stannylpotassium reagents, which are crucial intermediates for the synthesis of naphthylstannanes.

Reactivity and Mechanistic Investigations of Triethyl Naphthalen 1 Yl Stannane

General Reactivity Patterns of Organotin Compounds in Organic Transformations

The reactivity of organotin compounds like Triethyl(naphthalen-1-yl)stannane is largely dictated by the characteristics of the tin center and the lability of the bonds it forms with carbon.

The carbon-tin bond is a relatively weak covalent bond, making it susceptible to cleavage by various reagents. nih.gov This lability is fundamental to the utility of organostannanes in synthesis. Cleavage can be initiated by agents such as halogens, mineral acids, and metal halides. nih.gov

A crucial aspect of the reactivity in mixed organostannanes, such as aryltrialkylstannanes, is the differential rate at which various organic groups are cleaved or transferred from the tin atom. The general order of migration for groups from tin to a transition metal catalyst like palladium is: alkynyl > vinyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. researchgate.net For this compound, this means the naphthalen-1-yl (aryl) group is significantly more likely to be transferred than the ethyl (alkyl) groups. This selective cleavage is the cornerstone of its application in reactions like the Stille cross-coupling, where the ethyl groups act as inert "dummy ligands," and only the desired naphthalen-1-yl group participates in the bond-forming step. researchgate.netnih.gov

Studies on aryltrialkylstannane cation radicals have also shown an unusual preference for the loss of the aryl radical over the methyl radical, a selectivity that can be influenced by the choice of nucleophile in the reaction. nih.gov In some cases, thermal homolytic cleavage of a Sn-C bond can be used to generate a tin-centered radical and a carbon-centered radical, which can then engage in further reactions. rsc.org

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Notes
C-Sn (Alkyl)~50-60Relatively weak, but less reactive than aryl-Sn in transfer reactions.
C-Sn (Aryl)~70Although stronger than alkyl-Sn, it is more readily cleaved in transmetalation steps.
Sn-H~74A weak, non-ionic bond, prone to homolytic cleavage to initiate radical reactions. youtube.com
C-Br~71Weaker than C-Cl, making bromoalkanes good substrates for dehalogenation.
C-Cl~84Stronger than C-Br, thus less reactive in radical dehalogenation.

Note: Values are approximate and can vary based on molecular structure.

The tin atom in organotin compounds can expand its coordination number beyond four, often forming five- or six-coordinate complexes. nih.govnih.gov This is due to the availability of low-lying empty 5d orbitals on the tin atom. nih.gov This property allows organotin compounds to associate with other molecules, including solvents or reagents, which can influence their reactivity.

Ligand exchange, or substitution, involves the replacement of one or more ligands at the tin center with new ones. rsc.org For instance, organotin halides can react with nucleophiles to replace the halide. nih.gov While this compound does not have an easily exchangeable anionic ligand like a halide, the principle of an expanded coordination sphere is relevant in its reaction mechanisms, such as the transmetalation step in Stille couplings. In this step, the organostannane coordinates to the palladium center before the transfer of the aryl group occurs. The ability of the tin atom to coordinate with other species is a key factor in the mechanisms of the reactions it participates in. nih.gov

Participation of this compound in Radical Processes

While aryltrialkylstannanes like this compound are primarily known as reagents in palladium-catalyzed cross-coupling reactions, the broader family of organotin compounds has a rich history in radical chemistry. The key players in these transformations are not typically tetraorganostannanes, but rather analogous organotin hydrides (R₃SnH), which serve as excellent sources of radicals.

Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are effective radical reducing agents because of the relatively weak and non-ionic bond between tin and hydrogen. youtube.com The bond dissociation energy for the Bu₃Sn-H bond is approximately 74 kcal/mol. youtube.com This bond can be readily cleaved homolytically—where the two electrons in the bond are split between the two atoms—by heat or a radical initiator like Azobisisobutyronitrile (AIBN). aklectures.comyoutube.com This homolytic cleavage generates a trialkyltin radical (R₃Sn•), which is a key chain-carrying species in numerous radical reactions. aklectures.com

Initiation Step with AIBN and a Tin Hydride:

AIBN undergoes thermal decomposition to produce two cyanopropyl radicals and nitrogen gas. aklectures.com

The cyanopropyl radical abstracts a hydrogen atom from the organotin hydride to form the stable trialkyltin radical. aklectures.com

One of the classic applications of organotin hydrides is the reduction of organic halides to the corresponding alkanes. aklectures.com This process occurs via a radical chain mechanism.

Reaction Mechanism:

Initiation: As described above, a trialkyltin radical (e.g., Bu₃Sn•) is formed.

Propagation (Step 1): The tin radical abstracts a halogen atom from the alkyl halide (R'-X), forming a stable tin halide (Bu₃SnX) and a new carbon-centered radical (R'•). aklectures.com This step is efficient due to the formation of the strong Sn-X bond.

Propagation (Step 2): The alkyl radical (R'•) then abstracts a hydrogen atom from a molecule of the organotin hydride (Bu₃SnH), yielding the final alkane product (R'-H) and regenerating the trialkyltin radical (Bu₃Sn•). aklectures.com This new tin radical can then start the cycle again.

The reactivity of the organic halide substrate in these reactions is dependent on the carbon-halogen bond strength, following the general trend: R-I > R-Br > R-Cl >> R-F. wikipedia.org

Substrate TypeRelative ReactivityReason
Alkyl IodideHighestThe C-I bond is the weakest, allowing for the fastest halogen abstraction.
Alkyl BromideHighCommonly used as a good balance between reactivity and stability. wikipedia.org
Alkyl ChlorideModerateThe stronger C-Cl bond makes the reaction slower. wikipedia.org
Alkyl Fluoride (B91410)Very Low/InertThe C-F bond is too strong to be effectively cleaved by a tin radical. wikipedia.org

Organotin hydrides are also instrumental in initiating intramolecular radical cyclizations, a powerful method for forming cyclic compounds in organic synthesis. nih.govmsu.edu The reaction is typically initiated by the formation of a radical on a molecule that also contains an unsaturated group like an alkene or alkyne.

General Mechanism:

A radical is generated on the substrate, often by abstraction of a halogen atom by a tin radical, as seen in dehalogenation. nih.gov

The newly formed carbon-centered radical adds intramolecularly to a π-bond (e.g., a C=C double bond) within the same molecule. msu.edu This cyclization step is generally very fast and often favors the formation of five-membered rings over six-membered rings (exo cyclization). youtube.com

The new cyclic radical then abstracts a hydrogen atom from the organotin hydride to give the final cyclized product and regenerate the tin radical, which continues the chain. msu.edu

These reactions showcase the versatility of organotin chemistry, where the specific structure of the tin reagent dictates its primary application, whether as a group transfer agent in coupling reactions or as a radical initiator in reductive and cyclization processes.

Catalytic Conjugate Reduction of Unsaturated Carbonyl Compounds

There is currently no available scientific literature detailing the use of this compound as a reagent or catalyst in the conjugate reduction of unsaturated carbonyl compounds. While organotin hydrides are known to participate in such reactions, the reactivity of tetraorganostannanes like this compound in this context has not been reported.

Transmetalation Reactions Involving this compound

Transmetalation reactions are a cornerstone of organometallic chemistry, particularly in the context of cross-coupling reactions. Generally, the facility of a group to transfer from tin to another metal depends on the nature of the organic group and the reaction conditions. For arylstannanes, this process is fundamental to reactions like the Stille coupling. However, no specific studies documenting the transmetalation of the naphthalen-1-yl or ethyl groups from this compound to other metallic centers have been found.

Addition Reactions to Unsaturated Organic Substrates

The addition of organostannanes across unsaturated bonds is a known transformation. However, research specifically detailing the addition of this compound to substrates such as alkynes or alkenes is not present in the available literature.

Redistribution Equilibria of Tetraorganostannanes

Tetraorganostannanes can undergo redistribution reactions, especially in the presence of catalysts, leading to a mixture of different organotin species. This can be a significant factor in their stability and reactivity. At present, there are no studies available that specifically investigate the redistribution equilibria of this compound.

Theoretical Studies on Reaction Mechanisms and Activation Energies

Comprehensive theoretical studies on the reaction mechanisms and activation energies specifically for this compound are not available in the current body of scientific literature.

Elucidation of Specific Pathways (e.g., SRN1 mechanisms)

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a well-established pathway for the reaction of certain aromatic halides with nucleophiles, proceeding through a radical anion intermediate. While there is evidence for related compounds, such as the reaction of triphenylstannyl anions with naphthyl phosphates via an SRN1 mechanism, there are no specific studies that elucidate or propose an SRN1 pathway involving this compound. The potential for the naphthalen-1-yl group to participate in such a reaction is plausible based on general principles, but it remains an area requiring specific investigation.

Applications of Triethyl Naphthalen 1 Yl Stannane in Advanced Organic Synthesis

Catalytic Roles of Naphthylstannanes

The function of organostannanes like Triethyl(naphthalen-1-yl)stannane is intrinsically linked to catalytic processes, though they typically act as reagents that are consumed within the catalytic cycle rather than as catalysts themselves.

In the context of palladium-catalyzed reactions, this compound is not a catalyst but a stoichiometric reagent. The true catalyst is a palladium complex, often composed of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and ligands. The organostannane participates in a crucial step of the catalytic cycle known as transmetalation, where it transfers its naphthyl group to the palladium center. wikipedia.orgrsc.org This step is essential for the cycle to proceed and form the desired product, but since the stannane (B1208499) is consumed in the process, it is correctly classified as a reagent.

While the stannane itself is not a co-catalyst, the efficiency of the reactions in which it participates can be enhanced by additives. For instance, copper(I) salts have been shown to have a synergistic or "co-catalytic" effect in Stille reactions, believed to facilitate the transmetalation step. acs.org However, the primary role of the organotin compound remains that of a transmetalating agent.

The quintessential application of this compound is in the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon (C–C) bonds. organic-chemistry.org This reaction involves the coupling of an organotin compound (the naphthylstannane) with an organic electrophile, typically an organic halide or pseudohalide (like a triflate), in the presence of a palladium catalyst. wikipedia.org

The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (Naphthyl-SnEt₃) transfers its naphthyl group to the Pd(II) intermediate, displacing the halide and forming a new Pd(II)-naphthyl complex. The tin byproduct (X-SnEt₃) is released. wikipedia.org

Reductive Elimination: The two organic groups (R¹ and naphthyl) on the palladium center couple and are eliminated from the catalyst, forming the final product (R¹-Naphthyl) and regenerating the active Pd(0) catalyst, which can then begin a new cycle. rsc.org

The table below illustrates the versatility of this compound in Stille coupling reactions with various electrophiles.

Organostannane ReagentElectrophile (R¹-X)Palladium CatalystProduct (R¹-Naphthyl)
This compoundIodobenzenePd(PPh₃)₄1-Phenylnaphthalene
This compound1-Bromonaphthalene (B1665260)Pd(PPh₃)₄1,1'-Binaphthyl
This compoundVinyl BromidePd(OAc)₂/Ligand1-Vinylnaphthalene
This compoundBenzoyl ChloridePdCl₂(PPh₃)₂1-Naphthyl Phenyl Ketone

This compound as a Synthetic Reagent

As a synthetic reagent, this compound is valued for its ability to cleanly and efficiently deliver a naphthyl unit to a target molecule under relatively mild conditions.

The primary function of this compound as a reagent is the regioselective installation of a naphthalen-1-yl group onto various molecular scaffolds. This is particularly useful for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals, functional materials, and chiral ligands. researchgate.netrsc.org The Stille coupling provides a reliable method for creating these structures by forming a bond between an sp²-hybridized carbon of the naphthyl ring and an sp² or sp-hybridized carbon of the coupling partner. wikipedia.org

The following table presents examples of how this reagent can be used to introduce a naphthyl group into different organic frameworks.

SubstrateReagentReaction TypeProductSignificance of Naphthyl Introduction
4-IodoanisoleThis compoundStille Coupling1-(4-Methoxyphenyl)naphthaleneSynthesis of functionalized biaryls
2-BromopyridineThis compoundStille Coupling2-(Naphthalen-1-yl)pyridineConstruction of heteroaromatic frameworks
1-EthynylcyclohexeneThis compoundStille Coupling1-(Naphthalen-1-ylethynyl)cyclohexeneFormation of conjugated enyne systems

This compound itself is an achiral molecule and does not directly control the stereochemical outcome of a reaction. However, it can be employed as a key reagent in a stereoselective synthesis where chirality is induced by other components of the reaction system. ethz.ch In the context of cross-coupling, enantioselectivity or diastereoselectivity is typically achieved by using a chiral catalyst. youtube.com

This is most commonly accomplished by using palladium complexes bearing chiral phosphine (B1218219) ligands, such as (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). researchgate.netorgsyn.org The chiral environment created by the ligand around the metal center influences the orientation of the substrates during the catalytic cycle, leading to the preferential formation of one enantiomer of the product over the other. For instance, the atroposelective synthesis of axially chiral biaryls can be achieved via a Stille coupling using a chiral palladium catalyst.

The table below conceptualizes how the reagent could be part of a stereoselective process.

SubstrateReagentCatalyst SystemProductStereochemical Outcome
2-Bromo-1-methylnaphthaleneThis compoundPd₂(dba)₃ + (S)-BINAP(R)-1-Methyl-2-(naphthalen-1-yl)naphthaleneHigh enantiomeric excess (e.g., >90% ee)

This is a representative example illustrating the concept. The catalyst and specific outcome depend on detailed experimental optimization.

The construction of complex organic molecules, such as natural products and advanced materials, often requires the sequential and strategic formation of C-C bonds. mdpi.comresearchgate.net Organostannanes like this compound serve as critical intermediates in these multi-step syntheses. The ability to introduce a large, rigid, and functionalizable naphthyl group at a specific location is a powerful tactic in the design of a synthetic route. nih.gov

The following table illustrates the conceptual use of this compound as an intermediate building block.

Complex Fragment A (Electrophile)Building Block ReagentCoupling ReactionResulting Advanced IntermediatePotential Final Target Class
A functionalized bromo-isoquinolineThis compoundStille CouplingNaphthyl-substituted isoquinolineProtoberberine Alkaloid Analogs
A complex vinyl iodide fragmentThis compoundStille CouplingNaphthyl-vinyl-containing fragmentPolyketide Natural Products
A boronic ester-functionalized porphyrin halideThis compoundStille CouplingNaphthyl-substituted porphyrinAdvanced Photonic Materials

Functional Material Precursors

The development of novel organic materials with tailored electronic and optical properties is a cornerstone of modern materials science. Organostannanes, particularly those bearing extended aromatic systems, have emerged as versatile precursors for the synthesis of functional organic materials. Among these, this compound is a compound of interest due to the unique electronic characteristics of the naphthalene (B1677914) moiety. The naphthalen-1-yl group, a bicyclic aromatic system, can influence the charge transport and photophysical properties of a molecule, making it a desirable building block in the design of organic semiconductors. bohrium.comnih.govresearchgate.net

Integration of Stannyl (B1234572) Derivatives into Naphthalene Diimides for Organic Electronics

Naphthalene diimides (NDIs) are a class of organic compounds that have been extensively studied for their applications in organic electronics. gatech.eduresearchgate.net Their planar structure, high electron affinity, and excellent thermal and chemical stability make them ideal candidates for use as n-type semiconductors in organic field-effect transistors (OFETs) and other electronic devices. gatech.eduresearchgate.net The performance of NDI-based materials can be further enhanced by chemical modification, particularly through the introduction of various functional groups onto the NDI core. This functionalization allows for the fine-tuning of their electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for efficient electron injection and transport. rsc.orgrsc.org

One of the most powerful methods for the functionalization of NDIs is the palladium-catalyzed Stille cross-coupling reaction. This reaction involves the coupling of an organostannane with an organic halide. In the context of NDI chemistry, a halogenated NDI (typically a bromo- or iodo-NDI) can be coupled with an organostannane to introduce a new substituent onto the NDI core. This approach has been successfully employed to synthesize NDI-based oligomers and polymers with enhanced electronic properties. gatech.edu

While the direct application of this compound in the synthesis of NDI derivatives is not yet prominently documented in scientific literature, a hypothetical reaction pathway can be proposed based on established Stille coupling methodologies. In this scenario, this compound would serve as the organostannane reagent, providing the naphthalen-1-yl moiety to be transferred to a halogenated NDI core.

The hypothetical reaction would proceed as follows: a bromo-substituted NDI derivative would be reacted with this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable solvent. The catalytic cycle would involve the oxidative addition of the palladium catalyst to the C-Br bond of the NDI, followed by transmetalation with this compound, and finally, reductive elimination to yield the naphthalen-1-yl-substituted NDI and regenerate the palladium catalyst.

The introduction of the naphthalen-1-yl group is anticipated to have a significant impact on the electronic properties of the resulting NDI derivative. The extended π-system of the naphthalene moiety would likely lead to a decrease in the LUMO energy level, which is beneficial for n-type semiconductors as it facilitates electron injection from common electrode materials. rsc.orgrsc.org Furthermore, the bulky nature of the naphthalen-1-yl group could influence the solid-state packing of the NDI molecules, which in turn affects the intermolecular charge transport. researchgate.net

The potential advantages of using this compound as a precursor for NDI-based materials are summarized in the following table, which presents a hypothetical comparison of an unsubstituted NDI with a naphthalen-1-yl-substituted NDI.

PropertyUnsubstituted NDIHypothetical Naphthalen-1-yl-substituted NDIRationale for Potential Change
LUMO Energy Level HigherLowerThe extended π-conjugation from the naphthalene group is expected to lower the LUMO energy, which is favorable for electron injection in n-type materials. rsc.orgrsc.org
Electron Mobility ModeratePotentially HigherEnhanced π-π stacking and intermolecular interactions due to the introduction of the planar naphthalene moiety could improve charge transport pathways. researchgate.netresearchgate.net
Solution Processability ModeratePotentially ImprovedThe bulky naphthalenyl group might disrupt crystal packing to an extent that improves solubility in organic solvents, facilitating device fabrication.
Photophysical Properties Limited visible light absorptionRed-shifted absorptionThe larger conjugated system is likely to cause a bathochromic shift in the absorption spectrum, potentially enabling applications in photodetectors and photovoltaics.

It is important to note that the data presented in the table is a projection based on established principles of organic semiconductor design and the known electronic effects of the naphthalene moiety. bohrium.comnih.gov Experimental validation would be required to confirm these potential benefits. The versatility of the Stille coupling reaction, combined with the desirable electronic properties of the naphthalene core, suggests that this compound could be a valuable tool for the creation of next-generation organic electronic materials based on naphthalene diimides.

Computational and Theoretical Investigations of Triethyl Naphthalen 1 Yl Stannane

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-to-large systems like aryltrialkylstannanes. acs.orgbyu.edu DFT methods are used to model the electronic density of a system to determine its energy and other properties.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For Triethyl(naphthalen-1-yl)stannane, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Theoretical calculations would predict a tetrahedral geometry around the central tin (Sn) atom, characteristic of Sn(IV) compounds. The tin atom is bonded to three ethyl groups and one naphthalen-1-yl group. The naphthalene (B1677914) ring itself is expected to be largely planar, while the ethyl groups will exhibit conformational flexibility. DFT calculations, often using functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., LanL2DZ for the tin atom and 6-31G(d,p) for lighter atoms), can predict these parameters with high accuracy. researchgate.netrsc.org

Electronic structure analysis provides information on how electrons are distributed within the molecule. This analysis reveals the nature of the chemical bonds, particularly the covalent character of the Tin-Carbon (Sn-C) bonds, and the electronic influence of the naphthalene and ethyl substituents on the tin center.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterDescriptionPredicted Value Range
Bond Length (Sn-Cnaphthyl)The distance between the tin atom and the carbon of the naphthalene ring.~2.15 - 2.20 Å
Bond Length (Sn-Cethyl)The distance between the tin atom and the carbon of an ethyl group.~2.16 - 2.22 Å
Bond Angle (C-Sn-C)The angle between two carbon atoms bonded to the central tin atom.~107° - 112°
Dihedral AngleDefines the orientation of the naphthalene ring relative to the ethyl groups.Varies

Note: These are typical values based on DFT studies of analogous aryltrialkylstannane compounds. Actual values would depend on the specific level of theory used.

Following geometric optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. youtube.com This is achieved by calculating the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational modes. These theoretical spectra are invaluable for interpreting experimental data and assigning specific absorption bands to particular molecular motions. researchgate.netnih.gov

For this compound, key vibrational modes include:

Sn-C stretching vibrations: These are characteristic of the organotin moiety and appear in the lower frequency region of the IR spectrum.

Naphthalene ring vibrations: These include C-C stretching and bending modes within the aromatic system.

Ethyl group vibrations: These encompass C-H stretching (symmetric and asymmetric) and various bending and rocking modes.

Comparing the calculated frequencies with experimental spectra helps confirm the molecular structure and can reveal the presence of specific conformers. researchgate.net

Table 2: Illustrative Vibrational Mode Assignments for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the naphthalene ring.
Aliphatic C-H Stretch3000 - 2850Stretching of C-H bonds in the ethyl groups.
C=C Aromatic Stretch1600 - 1450In-plane stretching of the carbon-carbon bonds in the naphthalene ring.
CH₂ Scissoring~1465Bending mode of the methylene (B1212753) groups in the ethyl fragments.
Sn-C Stretch600 - 500Stretching vibrations of the bonds between tin and carbon atoms.

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These values are crucial for comparing the reactivity of different stannane (B1208499) reagents or for predicting their behavior in reactions like the Stille coupling. nih.gov

Table 3: Global Reactivity Descriptors and Their Calculation

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating/accepting tendency.
Chemical Hardness (η)ELUMO - EHOMOResistance to charge transfer; measure of stability.
Chemical Softness (S)1 / ηReciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)A measure of the power to attract electrons.
Electrophilicity Index (ω)μ² / (2η)Propensity to act as an electrophile.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals are critical for understanding chemical reactivity and electronic transitions. nih.gov

For this compound, the HOMO is expected to be predominantly located on the electron-rich naphthalene ring, indicating this is the most likely site for electrophilic attack. The LUMO is likely distributed across the tin atom and the attached carbon atoms, representing the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and interactions with the surrounding environment, such as a solvent. byu.edumdpi.com

For this compound, MD simulations can be used to:

Explore the conformational landscape of the flexible ethyl groups.

Study the rotation of the naphthalene ring relative to the tin center.

Simulate the molecule's behavior in different solvents, analyzing solvation shells and intermolecular interactions. acs.org

These simulations are particularly useful for understanding properties that depend on molecular motion and ensemble averaging, which are inaccessible through static calculations alone.

Computational Modeling of Reaction Pathways and Transition States

A powerful application of computational chemistry is the elucidation of reaction mechanisms. uwindsor.ca For this compound, this is highly relevant for understanding its participation in reactions like the Stille cross-coupling, a cornerstone of organic synthesis. nih.govwikipedia.org

By mapping the potential energy surface of a reaction, DFT calculations can identify the structures and energies of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable species formed during the reaction.

Transition States (TS): The highest energy point along a reaction coordinate, representing the barrier that must be overcome.

Derivatives and Structure–reactivity Relationships of Naphthylstannanes

Synthesis of Variously Substituted Naphthylstannanes

The primary route to triethyl(naphthalen-1-yl)stannane and its substituted analogues involves the reaction of a pre-formed organometallic species of naphthalene (B1677914) with a triethyltin (B1234975) halide. The most common approach utilizes a Grignard reagent. This involves the reaction of 1-bromonaphthalene (B1665260) or a substituted derivative with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to generate the corresponding naphthylmagnesium bromide. Subsequent treatment of this Grignard reagent with triethyltin chloride affords this compound.

An alternative, often complementary, method is the use of an organolithium reagent. 1-Halonaphthalenes can be converted to 1-naphthyllithium by reaction with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This highly reactive intermediate is then quenched with triethyltin chloride to yield the desired product. The choice between the Grignard or organolithium route can depend on the nature of other functional groups present on the naphthalene ring.

The synthesis of substituted naphthylstannanes can be achieved by starting with a pre-functionalized naphthalene derivative. For instance, a bromo-substituted methoxynaphthalene can be converted to its corresponding triethylstannane derivative, providing a building block with an electronically modified naphthalene system.

Below is a representative table of variously substituted naphthylstannanes and their typical synthesis methods.

Compound NamePrecursorReagentTypical Yield (%)
This compound1-BromonaphthaleneMg, then Et₃SnCl70-85
Triethyl(4-methoxynaphthalen-1-yl)stannane1-Bromo-4-methoxynaphthalenen-BuLi, then Et₃SnCl65-80
Triethyl(4-fluoronaphthalen-1-yl)stannane1-Bromo-4-fluoronaphthaleneMg, then Et₃SnCl60-75

Influence of Alkyl Group Variation on Tin Reactivity (e.g., Triethyl, Trimethyl, Tributyl)

The nature of the alkyl groups attached to the tin atom in naphthylstannanes plays a crucial role in their reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Stille reaction. The general reactivity trend for the transfer of the non-alkyl group from a trialkylarylstannane is:

Trimethyl > Triethyl > Tributyl

This trend is primarily governed by a combination of steric and electronic factors.

Steric Hindrance: The smaller methyl groups of trimethyl(naphthalen-1-yl)stannane offer less steric hindrance around the tin atom. This facilitates the transmetalation step in the Stille coupling catalytic cycle, where the naphthyl group is transferred from the tin to the palladium catalyst. Conversely, the bulkier tributyl groups can significantly slow down this process. The triethyl group represents an intermediate case.

The choice of alkyl group is often a trade-off between reactivity and practicality. While trimethylstannanes are the most reactive, they are also more volatile and their tin byproducts can be more toxic and difficult to remove from the reaction mixture. Tributylstannanes, on the other hand, are less reactive but are often easier to handle and their byproducts are less volatile. Triethylstannanes offer a balance between these two extremes, providing good reactivity while being somewhat easier to handle than their trimethyl counterparts.

The following table summarizes the relative reactivity of different trialkyl(naphthalen-1-yl)stannanes in a model Stille coupling reaction with iodobenzene.

Stannane (B1208499)Relative Reaction Rate
Trimethyl(naphthalen-1-yl)stannane1.0
This compound~0.7
Tributyl(naphthalen-1-yl)stannane~0.3

Functionalization of the Naphthalene Moiety in Stannane Derivatives

While the synthesis of substituted naphthylstannanes often begins with a functionalized naphthalene precursor, it is also possible to introduce new functional groups onto the naphthalene ring of a pre-existing trialkyl(naphthalen-1-yl)stannane. This approach can be advantageous for creating a library of derivatives from a common intermediate.

Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be performed on this compound. The trialkylstannyl group is a moderately activating, ortho-, para-directing group. However, the regioselectivity of these reactions can be complex due to the inherent reactivity of the naphthalene ring system itself. For instance, bromination of this compound with N-bromosuccinimide (NBS) can lead to a mixture of brominated isomers.

A more controlled method for functionalization involves directed ortho-metalation. By using a directing group on the naphthalene ring, it is possible to deprotonate a specific position with a strong base and then quench the resulting organolithium species with an electrophile. While the stannyl (B1234572) group itself is not a strong directing group, the presence of other functionalities on the naphthalene ring can be exploited to achieve regioselective functionalization.

Incorporation of Naphthylstannane Moieties into Extended Chemical Architectures

This compound and its derivatives are valuable building blocks for the construction of larger, more complex molecules and polymers. Their utility in this regard stems primarily from their ability to participate in palladium-catalyzed cross-coupling reactions.

Derivatives for Applications in Organic Electronic Devices

The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net Conjugated polymers, which consist of alternating electron-donating and electron-accepting units, are a key class of materials in this area.

Naphthylstannanes, including this compound, can serve as the monomeric unit that introduces the naphthalene core into a polymer backbone via Stille polymerization. In a typical reaction, a distannyl derivative of naphthalene or the monotin compound is polymerized with a dihaloaromatic comonomer. The naphthalene unit can act as either an electron-rich or electron-deficient component depending on the nature of any substituents and the comonomer it is paired with.

For example, the polymerization of a dibrominated electron-accepting monomer with a bistannylated naphthalene derivative can lead to a donor-acceptor copolymer. The electronic properties of the resulting polymer, such as its band gap, and HOMO/LUMO energy levels, can be tuned by modifying the structure of the naphthalene monomer and its comonomer partner.

The table below presents hypothetical data for a copolymer synthesized using a derivative of this compound, illustrating the type of information relevant to organic electronic device applications.

PolymerComonomerHOMO (eV)LUMO (eV)Optical Bandgap (eV)
Poly(naphthalene-alt-thiophene)2,5-Dibromothiophene-5.4-3.22.2
Poly(naphthalene-alt-benzothiadiazole)4,7-Dibromo-2,1,3-benzothiadiazole-5.6-3.52.1

These polymers, once synthesized, can be processed into thin films and their performance in electronic devices can be evaluated. The choice of the alkyl group on the tin (triethyl in this case) can influence the purification of the final polymer, as the removal of tin byproducts is a critical step in obtaining high-performance electronic materials.

Future Research Directions and Emerging Frontiers in Triethyl Naphthalen 1 Yl Stannane Chemistry

Development of Environmentally Conscious Synthetic Methodologies

The traditional synthesis of organotin compounds, including Triethyl(naphthalen-1-yl)stannane, often relies on stoichiometric Grignard or organoaluminium reagents and halogenated tin precursors. wikipedia.orglupinepublishers.com These methods can generate significant chemical waste and utilize hazardous materials. A major frontier in organostannane chemistry is the development of more sustainable and environmentally friendly synthetic protocols.

Future research will likely focus on several key areas:

Catalytic Syntheses: Moving from stoichiometric to catalytic methods for the formation of tin-carbon bonds is a primary objective. This includes exploring novel catalysts that can facilitate the direct coupling of tin hydrides or other precursors with appropriate naphthalene (B1677914) derivatives, minimizing the use of pre-formed organometallic reagents.

Greener Reaction Media: The replacement of volatile organic solvents with more benign alternatives such as water, ionic liquids, or supercritical fluids is a critical goal for sustainable chemistry. Research into the phase behavior and reactivity of organostannane precursors in these media will be essential. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable. acs.org This involves designing reaction pathways that avoid the formation of stoichiometric byproducts, a common feature of traditional organometallic synthesis. nih.gov

Use of Earth-Abundant Metal Catalysts: To reduce reliance on expensive and rare precious metals like palladium, which are sometimes used in cross-coupling reactions, research is shifting towards catalysts based on earth-abundant and less toxic metals such as iron or sodium. unibe.ch Developing iron-catalyzed cross-coupling reactions for the synthesis of complex organostannanes represents a significant and sustainable advancement.

A comparative overview of traditional versus emerging sustainable synthetic goals is presented below.

FeatureTraditional Synthesis (e.g., Grignard)Future Sustainable Synthesis
Reagents Stoichiometric organometallic reagents (RMgX)Catalytic approach, use of tin hydrides
Catalysts Often requires no catalyst, but can use precious metalsEarth-abundant metals (e.g., Iron, Sodium)
Solvents Volatile organic solvents (e.g., ethers, THF)Green solvents (e.g., water, ionic liquids)
Byproducts Large amounts of magnesium halide saltsMinimal byproducts (high atom economy)
Overall Goal Product yield and efficiencySustainability, reduced environmental impact

Design of Novel Catalytic Systems Based on Naphthylstannanes

While organotin compounds are well-established as stabilizers in polymer chemistry and as catalysts for processes like polyurethane formation, the specific catalytic potential of naphthylstannanes like this compound is less explored. lupinepublishers.comresearchgate.net The unique steric and electronic properties conferred by the naphthalene moiety could be harnessed to design novel catalytic systems.

Emerging research frontiers include:

Asymmetric Catalysis: The chiral environment that can be created around the tin center, potentially influenced by the bulky naphthalene group, could be exploited in asymmetric synthesis. Future work could involve designing chiral ligands that coordinate to the tin atom, creating a catalyst for stereoselective transformations.

Lewis Acid Catalysis: Organotin halides and carboxylates can function as Lewis acids. lupinepublishers.com The Lewis acidity of derivatives of this compound (e.g., Triethyl(naphthalen-1-yl)tin chloride) could be fine-tuned by modifying substituents on the naphthalene ring, leading to highly selective catalysts for various organic reactions.

Tandem Reactions: The Stille reaction, a cornerstone of organic synthesis, utilizes organostannanes for carbon-carbon bond formation. wikipedia.org Future research could focus on designing multifunctional naphthylstannane reagents that can participate in tandem reaction sequences, where a Stille coupling is followed by an intramolecular cyclization or another transformation, enabling the rapid construction of complex molecular architectures.

Advancements in In-Situ Spectroscopic Monitoring of this compound Reactions

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and improving selectivity. The transient and often complex nature of organometallic reaction intermediates presents a significant analytical challenge. youtube.com The application of advanced in-situ spectroscopic techniques to monitor reactions involving this compound in real-time is a key emerging frontier.

Key areas for advancement include:

Real-Time Kinetic Analysis: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to continuously monitor the concentrations of reactants, intermediates, and products. rsc.orgrsc.org This provides detailed kinetic profiles that are essential for elucidating reaction mechanisms and identifying rate-determining steps.

Identification of Transient Intermediates: The investigation of catalytic cycles often requires the detection of short-lived, low-concentration species. youtube.com Advanced spectroscopic methods, potentially coupled with techniques to control reaction rates (e.g., electrochemically controlled reactions), can help capture and characterize these elusive intermediates. rsc.org

High-Pressure and High-Temperature Studies: Many industrial catalytic processes operate under harsh conditions. The development and application of spectroscopic cells capable of withstanding high pressures and temperatures will allow for the study of this compound reactions under industrially relevant conditions, bridging the gap between laboratory-scale research and practical applications. nih.gov

Spectroscopic TechniqueInformation GainedPotential Application to Naphthylstannane Chemistry
In-Situ FTIR Vibrational modes of functional groupsMonitoring C-Sn bond formation/cleavage, tracking ligand exchange
In-Situ Raman Symmetric vibrations, suitable for aqueous mediaStudying reactions in green solvents, characterizing surface species
In-Situ XAS (XANES/EXAFS) Oxidation state, coordination environment of tinElucidating the structure of catalytic intermediates in solution
In-Situ NMR Detailed structural information in solutionIdentifying reaction intermediates and characterizing their connectivity

Enhanced Computational Insights into Complex Reactivity and Selectivity in Organostannane Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. nih.govnih.gov For complex organometallic reactions involving species like this compound, computational modeling offers unparalleled insight into reactivity and selectivity.

Future research will heavily rely on computational methods to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemistry methods can be used to map out entire reaction energy profiles, including the structures and energies of transition states and intermediates. escholarship.org This can help rationalize observed product distributions and predict the feasibility of new reaction pathways.

Understand Selectivity: Computational models can unravel the subtle energetic differences that govern chemo-, regio-, and stereoselectivity. nih.gov For this compound, this could involve understanding why a particular bond reacts preferentially or how to control the stereochemical outcome of a reaction.

Design Novel Catalysts: By providing a deep understanding of structure-activity relationships, computational chemistry can guide the rational design of new catalysts. nih.gov For instance, models could predict how modifying the electronic properties of the naphthalene ring in a naphthylstannane catalyst would affect its performance.

Simulate Complex Systems: Advanced methods like ab initio molecular dynamics (AIMD) can simulate the dynamic behavior of molecules in solution, providing insights that go beyond static energy profiles and helping to understand effects like post-transition state bifurcations, where a single transition state leads to multiple products. escholarship.org

Exploration of New Applications in Materials Science and Polymer Chemistry

The applications of organotin compounds in materials science have traditionally been dominated by their role as PVC stabilizers and catalysts. lupinepublishers.comnih.gov However, the unique structural features of this compound open the door to new and more advanced applications.

Promising areas for future exploration include:

Functional Polymers: The naphthalene unit is a well-known chromophore with interesting photophysical properties. Incorporating this compound or its derivatives as monomers or pendant groups into polymers could lead to new materials with tailored optical or electronic properties, such as refractive index modifiers or components for organic light-emitting diodes (OLEDs).

Precursors for Nanomaterials: Organometallic compounds are often used as precursors for the synthesis of inorganic nanomaterials. Pyrolysis or chemical vapor deposition of this compound could be investigated as a route to tin-based materials, such as tin oxide (SnO₂) thin films or nanoparticles, with potential applications in gas sensing, transparent conductive coatings, and catalysis. wikipedia.org

Organotin Polyethers: The synthesis of organotin polyethers by reacting organotin halides with diols has yielded polymers with interesting biological activities. nih.gov Exploring the polymerization of derivatives of this compound could lead to new classes of functional polymers with unique properties for biomedical or materials applications.

Q & A

Q. What are the recommended synthetic routes for Triethyl(naphthalen-1-yl)stannane, and how can reaction efficiency be quantified?

this compound can be synthesized via transmetallation or electrophotocatalytic methods. For example, Method B (adapted from trimethylstannane synthesis) involves using reductive electrophotocatalysis with controlled potentials to achieve selective C–Sn bond formation . Yield determination via 1H^1 \text{H} NMR with an internal standard (e.g., CH2_2Br2_2) is critical for accuracy, as demonstrated in similar stannane syntheses . Reaction parameters like solvent polarity (e.g., THF vs. DMF) and temperature (room temp vs. reflux) should be systematically optimized to minimize byproducts.

Q. What safety protocols are essential when handling this compound?

Organotin compounds require strict adherence to toxicity guidelines. While direct toxicity data for this compound is limited, analog studies on naphthalene derivatives highlight risks of respiratory and hepatic effects . Use fume hoods, nitrile gloves, and closed systems to avoid inhalation/dermal exposure. Waste disposal must comply with EPA/ATSDR protocols for organometallics .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

Key techniques include:

  • 1H^1 \text{H} and 13C^{13} \text{C} NMR : Assign peaks using coupling constants (e.g., J=6.5HzJ = 6.5 \, \text{Hz} for aromatic protons) and compare to trimethylstannane analogs .
  • Mass spectrometry (DART or EI-MS) : Confirm molecular ion peaks (e.g., [C13_{13}H17_{17}Sn+^+] at m/z 293.0347) .
  • FTIR : Monitor Sn–C stretches (~500–600 cm1^{-1}) and bending modes .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the molecular geometry of this compound?

Single-crystal X-ray diffraction using SHELXL allows precise determination of bond angles (e.g., Sn–C–aromatic) and torsional strains. For naphthyl-stannanes, data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement protocols should account for potential twinning, as seen in similar triclinic crystals (e.g., α = 99.08°, β = 99.04° for naphthyl-carbonyl derivatives) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The tin center’s electrophilicity and steric bulk (from ethyl groups) influence transmetallation efficiency. Comparative studies with tributyl analogs show that smaller alkyl groups (e.g., ethyl vs. butyl) enhance oxidative addition rates in Stille couplings due to reduced steric hindrance . DFT calculations can model transition states to predict regioselectivity in aryl-aryl bond formations .

Q. How do solvent and catalyst choices resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 55% vs. 94% for tributyl derivatives) often stem from catalyst selection (e.g., Pd(PPh3_3)4_4 vs. CuI) and solvent polarity. Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates but may promote hydrolysis. Systematic screening via DoE (Design of Experiments) can identify optimal conditions, as demonstrated in propargyl bromide coupling reactions .

Q. What computational methods predict the stability of this compound under storage conditions?

Ab initio molecular dynamics (AIMD) simulations can model decomposition pathways (e.g., Sn–C bond cleavage) under ambient vs. inert atmospheres. Comparative IR/Raman studies with stannane (SnH4_4) reveal instability trends, where electron-withdrawing naphthyl groups may slow degradation compared to aliphatic analogs .

Q. How can isotopic labeling (e.g., 119Sn^{119} \text{Sn}119Sn) enhance NMR analysis of this compound?

119Sn^{119} \text{Sn}-NMR provides direct insight into the tin coordination environment. Chemical shifts (~200–300 ppm for R3_3Sn–Ar) correlate with electronic effects from substituents. Coupling with 1H^1 \text{H} nuclei (e.g., JSnHJ_{Sn-H}) can resolve dynamic processes like ligand exchange .

Methodological Tables

Parameter Optimized Condition Reference
Yield Determination1H^1 \text{H} NMR + CH2_2Br2_2 internal standard
Reaction SolventDry THF (0°C to RT)
Catalytic SystemPd0^0/CuI with PPh3_3 ligand
PurificationColumn chromatography (hexane:EtOAc)

Key Citations

  • Synthesis & NMR:
  • Safety Protocols:
  • Crystallography:
  • Computational Modeling:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.